molecular formula C28H30N4O2S B282848 N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide

N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide

货号 B282848
分子量: 486.6 g/mol
InChI 键: XIKYLMNOCADUIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases and cancers.

作用机制

N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide works by inhibiting the activity of BTK, a key enzyme involved in the activation of B cells and other immune cells. BTK plays a critical role in the signaling pathways that lead to the activation of immune cells, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and other immune mediators. This can result in a reduction in the inflammatory response and the suppression of autoimmune reactions.
Biochemical and physiological effects
N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide has been shown to have potent inhibitory effects on BTK activity in various preclinical models. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. In addition, N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

实验室实验的优点和局限性

N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide has several advantages for laboratory experiments, including its potent inhibitory activity against BTK, its favorable pharmacokinetic properties, and its well-tolerated nature. However, there are also some limitations to its use in laboratory experiments, including the need for specialized equipment and expertise to synthesize and purify the compound, as well as the need for appropriate controls and experimental conditions to ensure accurate and reproducible results.

未来方向

There are several potential future directions for the development and application of N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide. These include further preclinical studies to evaluate its efficacy and safety in various autoimmune diseases and cancers, as well as clinical trials to assess its therapeutic potential in humans. In addition, there may be opportunities to develop new formulations or delivery methods for N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide, as well as to explore its potential use in combination with other therapies. Finally, there may be opportunities to develop new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties based on the structure and activity of N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide.

合成方法

The synthesis of N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide involves several steps, including the preparation of intermediate compounds and the coupling of various functional groups. The final product is obtained through a series of purification and isolation steps. The synthesis process has been described in detail in scientific literature, and various modifications have been proposed to improve the yield and purity of the compound.

科学研究应用

N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide has been extensively studied in preclinical models of various autoimmune diseases and cancers. It has shown promising results in the treatment of rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and other autoimmune disorders. In addition, N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide has shown potent anti-tumor activity in preclinical models of lymphoma, leukemia, and other cancers.

属性

分子式

C28H30N4O2S

分子量

486.6 g/mol

IUPAC 名称

N-[4-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C28H30N4O2S/c1-28(2,3)22-14-10-20(11-15-22)19-35-27-31-30-26(32(27)4)21-12-16-23(17-13-21)29-25(33)18-34-24-8-6-5-7-9-24/h5-17H,18-19H2,1-4H3,(H,29,33)

InChI 键

XIKYLMNOCADUIH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4

规范 SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。